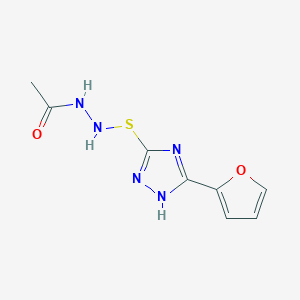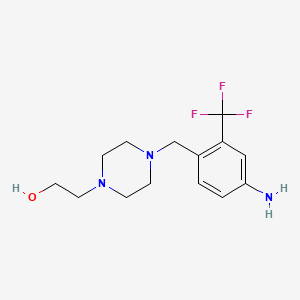
2-(4-(4-Amino-2-(trifluoromethyl)benzyl)piperazin-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(4-Amino-2-(trifluoromethyl)benzyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C14H20F3N3O It is characterized by the presence of a piperazine ring, a trifluoromethyl group, and an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Amino-2-(trifluoromethyl)benzyl)piperazin-1-yl)ethanol typically involves the reaction of 4-amino-2-(trifluoromethyl)benzyl chloride with piperazine in the presence of a base, followed by the addition of ethanol. The reaction conditions often include:
Temperature: Room temperature to 80°C
Solvent: Commonly used solvents include ethanol, methanol, or dichloromethane
Catalysts: Bases such as sodium hydroxide or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2-(4-(4-Amino-2-(trifluoromethyl)benzyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide or thiols in polar solvents.
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Secondary amines
Substitution: Azide or thiol-substituted derivatives
科学的研究の応用
2-(4-(4-Amino-2-(trifluoromethyl)benzyl)piperazin-1-yl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-(4-Amino-2-(trifluoromethyl)benzyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- 4-Amino-2-(trifluoromethyl)pyridine
- 1-(4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone
Uniqueness
2-(4-(4-Amino-2-(trifluoromethyl)benzyl)piperazin-1-yl)ethanol is unique due to its combination of a piperazine ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
特性
CAS番号 |
859027-17-1 |
|---|---|
分子式 |
C14H20F3N3O |
分子量 |
303.32 g/mol |
IUPAC名 |
2-[4-[[4-amino-2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C14H20F3N3O/c15-14(16,17)13-9-12(18)2-1-11(13)10-20-5-3-19(4-6-20)7-8-21/h1-2,9,21H,3-8,10,18H2 |
InChIキー |
AFSUGKYOSCPBCP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCO)CC2=C(C=C(C=C2)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



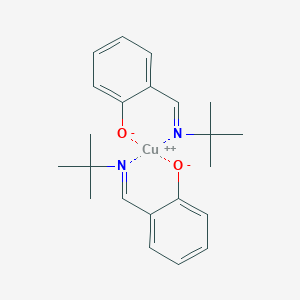
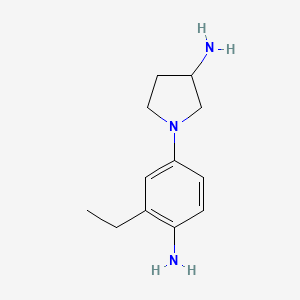
![2-[4-(Benzyloxy)butyl]-4,6-dimethoxy-3-methyl-1-benzofuran](/img/structure/B12891933.png)
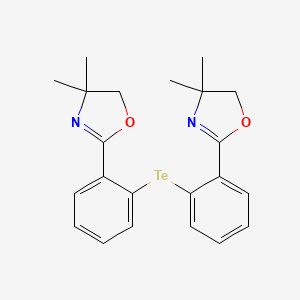
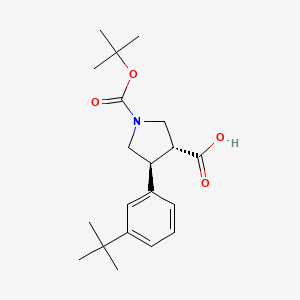
![2-(carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B12891942.png)

![5-Ethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B12891967.png)

![1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-](/img/structure/B12891978.png)
![2-(Difluoromethoxy)benzo[d]oxazole-7-acetic acid](/img/structure/B12891982.png)
